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Compound of Interest

Compound Name:
Bromotris(triphenylphosphine)rhod

ium(I)

CAS No.: 14973-89-8

Cat. No.: B085881 Get Quote

Executive Summary
Bromotris(triphenylphosphine)rhodium(I) [RhBr(PPh₃)₃] is a 16-electron, coordinatively

unsaturated complex critical to homogeneous catalysis.[1] While functionally similar to its

chloro-analog (Wilkinson’s Catalyst), the substitution of the chloride for a bromide ligand

induces subtle electronic and steric shifts that influence catalytic turnover rates in

hydrogenation and hydroformylation reactions—processes central to the synthesis of chiral

pharmaceutical intermediates (APIs).[1]

This guide provides a rigorous methodology for the synthesis, crystallization, and X-ray

diffraction (XRD) analysis of RhBr(PPh₃)₃.[1] It focuses on the distorted square planar

geometry mandated by the steric bulk of the triphenylphosphine ligands and the Jahn-Teller

distortions typical of d⁸ Rh(I) centers.[1]

Synthesis & Crystallization Protocol
To obtain diffraction-quality single crystals, one must control the kinetics of nucleation to

prevent the formation of microcrystalline powder.
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The most reliable route involves a halide exchange on the generated Rh(I) species or direct

reaction from RhBr₃.[1]

Precursor Preparation: Dissolve RhCl₃·3H₂O (1.0 eq) in degassed ethanol under an inert

atmosphere (Ar or N₂).[1]

Reduction & Ligand Addition: Add excess Triphenylphosphine (PPh₃) (4.0 eq).[1] The

phosphine acts as both the ligand and the reducing agent (reducing Rh(III) to Rh(I)).[1]

Halide Exchange: Introduce LiBr (5.0 eq) in hot ethanol to drive the metathesis.

Reflux: Reflux for 2–3 hours. The solution will shift from deep red (RhCl species) to a distinct

orange-red characteristic of the bromo-complex.[1]

Filtration: Filter the hot solution to remove LiCl/excess salts.

Crystallization for XRD (Solvent Diffusion)
Method: Layering (Liquid-Liquid Diffusion).[1]

Solvent System: Dichloromethane (DCM) / n-Hexane.[1]

Protocol:

Dissolve crude RhBr(PPh₃)₃ in minimal DCM.[1]

Place in a narrow-bore scintillation vial.

Carefully layer n-Hexane (antisolvent) on top (1:2 ratio).[1]

Store at 4°C in the dark.

Result: Deep orange/red prismatic crystals appear within 48–72 hours.[1]

Crystallographic Data Acquisition & Analysis
Data Collection Parameters
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Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by

the heavy Rh and Br atoms.[1]

Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal

motion of the phenyl rings.[1][2]

Resolution: 0.75 Å or better.

Structural Solution (The "Red" Polymorph)
RhBr(PPh₃)₃ is typically isostructural with the red allotrope of RhCl(PPh₃)₃.[1]

Parameter Value / Description

Crystal System Monoclinic

Space Group P2₁/a (No.[1] 14) or P2₁/n

Z (Formula Units) 4

Geometry Distorted Square Planar

Coordination Number 4

Geometric Analysis
The structure is defined by the steric crowding of the three PPh₃ ligands.[1]

Rh Center: The Rh(I) atom sits in a square planar geometry but exhibits significant

tetrahedral distortion to relieve steric strain between the bulky phenyl groups.[1]

Rh-P Bond Lengths:

Trans to Br: ~2.20 Å (Shorter due to weaker trans-influence of Br vs P).[1]

Trans to P: ~2.32–2.35 Å (Longer due to strong trans-effect of opposing Phosphine).[1]

Rh-Br Bond Length: ~2.50 Å.[1]

Bond Angles:
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P-Rh-P (cis): Deviates from ideal 90° (often ~95–98°).[1]

P-Rh-P (trans): Deviates from ideal 180° (often ~165–170°), indicating the "tetrahedral

twist."[1]

Visualization of Structural Logic
The following diagram illustrates the workflow from synthesis to the structural logic governing

the catalyst's geometry.
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Caption: Workflow linking synthesis, crystallographic characterization, and the mechanistic

implication of steric strain in catalysis.

Implications for Drug Development
Catalyst Activation Mechanism
The structural analysis reveals that the Rh-P bonds are elongated due to the steric bulk of the

triphenylphosphine groups.[1] This "pre-strained" geometry is functional:

Dissociation: One PPh₃ ligand dissociates easily in solution.[1]

Active Species: This generates the highly reactive 14-electron species [RhBr(PPh₃)₂].[1]

Substrate Binding: The vacancy allows for the coordination of an alkene (drug precursor) and

H₂.[1]

Quality Control in API Synthesis
In pharmaceutical manufacturing, the purity of the catalyst affects the enantiomeric excess (ee)

of the product.[1]

Polymorph Check: Use Powder X-Ray Diffraction (PXRD) to confirm the bulk material

matches the single-crystal "red" polymorph.[1]

Oxidation State: The bond lengths derived from XRD confirm the Rh(I) state; oxidation to

Rh(III) (e.g., formation of Rh-O species) results in distinct geometric changes (octahedral)

detectable by this method.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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